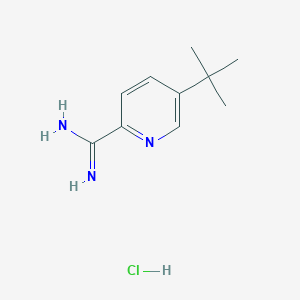
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a nitrile group attached to a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthonitrile with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Ethyl-4-(carboxymethyl)-2-naphthonitrile.
Reduction: 3-Ethyl-4-(hydroxymethyl)-2-naphthylamine.
Substitution: Various substituted naphthonitrile derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. The compound may inhibit or activate specific enzymes and pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-4-(hydroxymethyl)-1-naphthonitrile
- 3-Methyl-4-(hydroxymethyl)-2-naphthonitrile
- 3-Ethyl-2-naphthonitrile
Uniqueness
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-ethyl-4-(hydroxymethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-2-12-11(8-15)7-10-5-3-4-6-13(10)14(12)9-16/h3-7,16H,2,9H2,1H3 |
Clave InChI |
XLOOTXOIDLMGLO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2C=C1C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)








![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)
